molecular formula C21H23NO6 B2947214 ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate CAS No. 1021059-98-2

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

Cat. No. B2947214
M. Wt: 385.416
InChI Key: KSDBIXYWLQDCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important in the pharmaceutical industry and are present in many classes of drugs . The compound also contains a pyran ring, which is a six-membered ring with one oxygen atom, and a carboxylate ester group .


Molecular Structure Analysis

The compound contains several functional groups, including a piperidine ring, a pyran ring, and a carboxylate ester group. These groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carboxylate ester group could make the compound more polar, while the rings could contribute to its stability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are key intermediates in the synthesis of complex heterocycles (Lebedˈ et al., 2012).

Facilitation of Novel Syntheses

The compound facilitates novel and efficient synthesis routes. For example, a process involving the condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been found useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Participation in Chemical Reactions

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate participates in various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of piperidine produces 4H-pyrano[3,2-c]pyridines (Mekheimer et al., 1997).

Creation of Complex Molecular Structures

This compound is used in the synthesis of complex molecular structures like 5,8-diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines (Paronikyan et al., 2016).

Future Directions

The development of new piperidine derivatives is an active area of research, given their importance in the pharmaceutical industry . Future work could involve synthesizing this compound and studying its properties and potential applications.

properties

IUPAC Name

ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-2-26-21(25)16-9-6-10-22(12-16)20(24)18-11-17(23)19(14-28-18)27-13-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDBIXYWLQDCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

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